Methyl(R)-2-acetamido-3-(2,5-difluorophenyl)propanoate
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Overview
Description
Methyl N-acetyl-3-(2,5-difluorophenyl)-D-alaninate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a difluorophenyl group, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-acetyl-3-(2,5-difluorophenyl)-D-alaninate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene and D-alanine.
Acetylation: D-alanine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-D-alanine.
Coupling Reaction: The N-acetyl-D-alanine is then coupled with 2,5-difluorobenzene using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form N-acetyl-3-(2,5-difluorophenyl)-D-alanine.
Esterification: Finally, the N-acetyl-3-(2,5-difluorophenyl)-D-alanine is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to yield Methyl N-acetyl-3-(2,5-difluorophenyl)-D-alaninate.
Industrial Production Methods
Industrial production methods for Methyl N-acetyl-3-(2,5-difluorophenyl)-D-alaninate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-acetyl-3-(2,5-difluorophenyl)-D-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl N-acetyl-3-(2,5-difluorophenyl)-D-alaninate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl N-acetyl-3-(2,5-difluorophenyl)-D-alaninate involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-3-(2,5-difluorophenyl)-D-alanine
- Methyl N-acetyl-3-(2,5-difluorophenyl)-L-alaninate
- N-acetyl-3-(2,5-difluorophenyl)-L-alanine
Uniqueness
Methyl N-acetyl-3-(2,5-difluorophenyl)-D-alaninate is unique due to its specific stereochemistry and the presence of the methyl ester group
Properties
IUPAC Name |
methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-7(16)15-11(12(17)18-2)6-8-5-9(13)3-4-10(8)14/h3-5,11H,6H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYYHZGDYKCCAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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